molecular formula C13H17N3O2 B6791224 N,N-di(cyclobutyl)-6-oxo-1H-pyridazine-3-carboxamide

N,N-di(cyclobutyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No.: B6791224
M. Wt: 247.29 g/mol
InChI Key: LWSVYJRDHLWTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-di(cyclobutyl)-6-oxo-1H-pyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name

N,N-di(cyclobutyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12-8-7-11(14-15-12)13(18)16(9-3-1-4-9)10-5-2-6-10/h7-10H,1-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSVYJRDHLWTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2CCC2)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(cyclobutyl)-6-oxo-1H-pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a pyridazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-di(cyclobutyl)-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-di(cyclobutyl)-6-oxo-1H-pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-di(cyclobutyl)-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N,N-di(cyclopropyl)-6-oxo-1H-pyridazine-3-carboxamide
  • N,N-di(cyclopentyl)-6-oxo-1H-pyridazine-3-carboxamide
  • N,N-di(cyclohexyl)-6-oxo-1H-pyridazine-3-carboxamide

Comparison: N,N-di(cyclobutyl)-6-oxo-1H-pyridazine-3-carboxamide is unique due to its specific cyclobutyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.